Non‑Peptidomimetic Architecture Enables Superior CYP3A Metabolic Stability and Sustained XIAP/cIAP1 Antagonism
Tolinapant was specifically optimized from an earlier lead (AT‑IAP) to reduce CYP3A‑mediated metabolism. The addition of a hydroxymethyl group increased polarity and decreased CYP3A clearance, resulting in improved oral exposure in non‑human primates relative to the non‑optimized lead [1]. In contrast, the peptidomimetic birinapant requires intravenous administration due to its peptidic nature and different metabolic profile [2]. This structural differentiation directly impacts dosing route and target engagement duration.
| Evidence Dimension | Metabolic Stability / Dosing Route |
|---|---|
| Target Compound Data | Orally bioavailable (12–34% at 5 mg/kg in rodents and NHP); optimized for reduced CYP3A metabolism [1] |
| Comparator Or Baseline | Birinapant: Intravenous administration only; peptidomimetic scaffold [2] |
| Quantified Difference | Qualitative difference in administration route (oral vs. intravenous) driven by non‑peptidomimetic scaffold optimization |
| Conditions | Preclinical pharmacokinetic studies in rodents and non‑human primates |
Why This Matters
Oral bioavailability enables chronic dosing in preclinical models and reduces experimental variability associated with intravenous administration, a key consideration for in vivo pharmacology studies.
- [1] Martins V, Ward G, Smyth T, et al. The preclinical pharmacokinetics of Tolinapant—A dual cIAP1/XIAP antagonist with in vivo efficacy. Pharmacol Res Perspect. 2024;12(6):e70030. View Source
- [2] Amaravadi RK, Schilder RJ, Martin LP, et al. A Phase I Study of the SMAC‑Mimetic Birinapant in Adults with Refractory Solid Tumors or Lymphoma. Mol Cancer Ther. 2015;14(11):2569-2577. View Source
